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Cat. No.: B15617070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data available

for SBT-272, a novel small molecule in development by Stealth BioTherapeutics. Also known

as bevemipretide, SBT-272 is a next-generation, clinical-stage, mitochondria-targeted

therapeutic designed to address mitochondrial dysfunction, a key pathological feature in a

range of neurodegenerative and ophthalmic diseases.

Core Mechanism of Action
SBT-272 is a small molecule that readily crosses the blood-brain barrier and targets the inner

mitochondrial membrane (IMM).[1] Its primary mechanism involves the stabilization of

cardiolipin, a phospholipid essential for maintaining the structural integrity of the IMM cristae.[2]

[3][4] By interacting with cardiolipin, SBT-272 is believed to optimize the organization of the

electron transport chain complexes, leading to more efficient oxidative phosphorylation and a

reduction in the generation of harmful reactive oxygen species (ROS).[5] This action helps to

restore mitochondrial structure and function, ultimately protecting cells from ischemic stress

and other pathological insults.[1][2]
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Caption: Proposed mechanism of action of SBT-272.
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Assay Type Cell/Tissue Model Key Findings Reference

Mitochondrial

Respiration

Permeabilized rat

cardiac fibers

SBT-272 (100nM)

prevented the decline

in mitochondrial

respiratory function

and reduced H2O2

production following

anoxia-reoxygenation.

[3]

Cell Viability

iPSC-derived retinal

pigment epithelial

(RPE) cells from AMD

patients

Treatment with

bevemipretide (SBT-

272) significantly

improved the viability

of patient-derived

RPE cells.

[6]

ROS Production
ARPE-19 cells treated

with hydroquinone

Bevemipretide (SBT-

272) reduced cellular

and mitochondrial

ROS production.

[6]

Axonal Outgrowth

Upper motor neurons

(UMNs) with TDP-43

pathology

SBT-272 improved

mitochondrial

membrane potential

and axonal outgrowth.

[7]

In Vivo Pharmacokinetic Data
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Species Dosing Key Parameters Reference

Rat Single 10 mg/kg dose

Plasma half-life: ≤3 hr;

Cmax: 4600 ng/mL;

C24h: 11 ng/mL. Brain

Cmax: 201 ng/g;

C24h: 136 ng/g.

CSF:plasma ratio

increased ~100-fold

over 24 hours to a

final ratio of 0.55.

[4]

Monkey Not specified

CSF:plasma ratio

increased ~100-fold

over 24 hours to a

final ratio of 0.23.

[4]

Mouse

1, 5, and 7.5

mg/kg/day

(subcutaneous)

Achieved trough brain

homogenate

concentrations of 10

nM to 100 nM.

[4]

In Vivo Efficacy Data
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Animal Model Dosing Key Findings Reference

Rat model of acute

kidney ischemia-

reperfusion

4 mg/kg SC

Significantly

decreased plasma

creatinine and blood

urea nitrogen (BUN)

levels.

[3]

Rat stroke model

(endothelin-1

injection)

Not specified

Restored

mitochondrial

respiratory-control

ratio in the brain.

[2][4]

Murine model of

Amyotrophic Lateral

Sclerosis (ALS) with

TDP-43 pathology

1.0 mg/kg/day and 5

mg/kg/day

Led to upper motor

neuron (UMN)

retention. Reduced

microglia and

astrogliosis in the

motor cortex.

[7]

SOD1 G93A mouse

model of ALS (male)
5.0 mg/kg/day

Delayed the onset of

neurological

symptoms and

significantly increased

lifespan. Showed a

trend in protecting

from loss of grip

strength and

significantly reduced

plasma neurofilament

light chain (NfL).

[5]

Rat model of bright

light-induced retinal

degeneration

Topical administration

Significantly

attenuated the loss of

retinal thickness.

[6]

Experimental Protocols
In Vitro Mitochondrial Respiration Assay
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Tissue Preparation: Permeabilized rat cardiac fibers were used.

Treatment: Fibers were treated with either vehicle or 100nM SBT-272.

Stress Induction: Anoxia-reoxygenation was used to induce mitochondrial stress.

Measurements: Baseline respiration and the production of reactive oxygen species (H2O2)

were measured.

Reference:[3]

In Vivo Pharmacokinetic Study in Rats
Animals: Rats were used for the study.

Dosing: A single 10 mg/kg dose of SBT-272 was administered.

Sample Collection: Plasma, cerebrospinal fluid (CSF), and brain tissue were collected at

various time points up to 24 hours post-dose.

Analysis: Concentrations of SBT-272 in plasma, CSF, and brain homogenates were

determined.

Reference:[4]

In Vivo ALS Murine Model Efficacy Study
Animal Model: A mouse model of Amyotrophic Lateral Sclerosis (ALS) with TDP-43

pathology was utilized.

Dosing Regimen: SBT-272 was administered daily at doses of 1.0 mg/kg and 5 mg/kg.

Assessments: The study evaluated the retention of upper motor neurons (UMNs), as well as

markers for microglia and astrogliosis in the motor cortex.

Reference:[7]

Experimental Workflow Example: In Vivo ALS Model
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Caption: A representative experimental workflow for in vivo efficacy testing.
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Conclusion
The early preclinical data for SBT-272 (bevemipretide) demonstrate a promising profile for a

mitochondria-targeted therapeutic. The compound effectively crosses the blood-brain barrier,

exhibits favorable pharmacokinetics, and shows efficacy in multiple in vitro and in vivo models

of neurodegenerative and ophthalmic diseases. Its mechanism of action, centered on the

stabilization of cardiolipin and the restoration of mitochondrial function, addresses a

fundamental pathological process. These encouraging preclinical findings have supported the

advancement of SBT-272 into clinical development.[8] Further investigation is warranted to fully

elucidate its therapeutic potential in various patient populations.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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